5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core linked to two distinct aromatic moieties:
- 3,4,5-Trimethoxyphenyl group: Known for enhancing bioavailability and interaction with hydrophobic binding pockets in enzymes, particularly in anticancer agents .
Properties
CAS No. |
1037196-83-0 |
|---|---|
Molecular Formula |
C22H21ClN4O5 |
Molecular Weight |
456.88 |
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H21ClN4O5/c1-5-31-17-7-6-12(8-14(17)23)15-11-16(26-25-15)22-24-21(27-32-22)13-9-18(28-2)20(30-4)19(10-13)29-3/h6-11H,5H2,1-4H3,(H,25,26) |
InChI Key |
XWZOVBYEWBMOEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that integrates pyrazole and oxadiazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C22H21ClN4O5
- Molecular Weight : 456.88 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of substituents such as chloro and ethoxy groups enhances its potential biological activity.
Synthesis Pathways
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include the use of phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole structure from amidoximes and carboxylic acids.
Overview of Biological Properties
Compounds containing oxadiazole and pyrazole rings have been studied for various biological activities, including:
- Anticancer Activity : Several derivatives have shown potential in inhibiting the proliferation of cancer cells. For instance, compounds with similar structures have been reported to exhibit antiproliferative effects against lung, breast, and colorectal cancer cells .
- Antibacterial Properties : Some studies indicate that pyrazole derivatives possess significant antibacterial activity against various pathogens .
- Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have also been documented, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Anticancer Activity :
- A study demonstrated that pyrazole-containing compounds could inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The antiproliferative activity was attributed to the structural features of the compounds that enhance their interaction with biological targets .
- In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range .
- Antibacterial Activity :
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activities may involve interaction with specific enzymes or receptors involved in disease pathways. Such interactions could lead to inhibition or modulation of these targets, enhancing its therapeutic efficacy.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole and oxadiazole rings | Anticancer (IC50 < 100 nM), Antibacterial |
| 2-Amino-N-(substituted phenyl)benzamide | Features an amide linkage | Antibacterial |
| 1-Hydroxybenzotriazole | Incorporates a triazole ring | Antifungal |
Scientific Research Applications
Structural Characteristics
The compound is characterized by the presence of both pyrazole and oxadiazole rings. The oxadiazole moiety contributes to its diverse biological activities, while the specific substitutions on the aromatic rings may enhance its pharmacological properties. Its molecular formula is with a molecular weight of approximately 456.88 g/mol.
Anticancer Properties
Research indicates that compounds with oxadiazole moieties can exhibit anticancer properties through various mechanisms, including:
- Thymidine Phosphorylase Inhibition : A study published in "Molecules" (2018) demonstrated that certain 1,2,4-oxadiazole derivatives inhibit thymidine phosphorylase, which is involved in tumor growth and cell proliferation. This suggests that 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may also possess similar inhibitory effects.
Antibacterial and Anti-inflammatory Activities
Compounds with similar structural features have shown antibacterial and anti-inflammatory activities. The presence of the pyrazole ring may enhance these effects by interacting with specific biological targets related to inflammation and infection.
Potential Therapeutic Applications
Given its diverse biological activities, potential therapeutic applications for this compound may include:
- Cancer Treatment : Investigating its efficacy as an anticancer agent through enzyme inhibition studies.
- Antibacterial Agents : Exploring its use in treating bacterial infections.
- Anti-inflammatory Drugs : Assessing its potential for reducing inflammation in various diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Pyrazole Substituents
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole (CAS 1192572-09-0)
- Structural Difference : Replaces the 3-chloro-4-ethoxyphenyl group with a simple phenyl ring.
- Solubility: Increased hydrophobicity due to the phenyl group may reduce aqueous solubility compared to the ethoxy-containing analog .
| Parameter | Target Compound | Phenyl Analog (CAS 1192572-09-0) |
|---|---|---|
| Molecular Weight | 435.84 g/mol | 378.4 g/mol |
| Key Substituents | Cl, OEt | Phenyl |
| Predicted LogP | ~3.8 | ~3.2 |
Analogs with Alternate Heterocyclic Cores
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone
- Structural Difference : Contains a 1,3,4-oxadiazole ring (saturated) instead of 1,2,4-oxadiazole.
- Bioactivity: Reported to exhibit insecticidal and anti-inflammatory activities, suggesting that the 3,4,5-trimethoxyphenyl group retains efficacy across diverse scaffolds .
Halogenated Derivatives
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structural Difference : Thiazole core with chloro and fluoro substituents.
- Impact :
Antiradical Activity in Pyrazole-Triazole Hybrids
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
- Structural Difference : Incorporates a 1,2,4-triazole-thiol group instead of oxadiazole.
- Impact: Antiradical Activity: Moderate DPPH scavenging activity (IC₅₀ ~50–100 µM) highlights the role of pyrazole in radical stabilization .
Key Research Findings
- Halogen Effects: Chloro substituents enhance antimicrobial and cytotoxic activities but may increase toxicity risks .
- Solubility and Pharmacokinetics :
- Ethoxy groups improve metabolic stability over methyl or halogen substituents, as seen in reduced CYP450-mediated degradation in similar compounds .
Q & A
Q. Methodological Answer
- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches in the oxadiazole ring .
- NMR (¹H/¹³C) :
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding in oxadiazole cores) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Question
Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7, A549) and protocols across studies.
- Dose-response validation : Compare IC₅₀ values under consistent conditions (e.g., 48-hour incubation) .
- Target validation : Employ molecular docking to confirm binding modes with targets like EGFR or TIP47 .
What in silico approaches are effective for predicting the compound’s mechanism of action?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with EGFR (PDB: 1M17) or 14-α-demethylase (PDB: 3LD6). Trimethoxyphenyl groups show strong binding affinity (-9.2 kcal/mol) to hydrophobic pockets .
- ADME Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 3.5) and blood-brain barrier permeability, suggesting CNS activity potential .
- QSAR Modeling : Correlate substituent electronegativity with anticancer activity (R² > 0.85 in triazole-thiadiazole hybrids) .
How can the compound’s solubility and stability be optimized for in vivo studies?
Q. Methodological Answer
- Solubility : Use PEG-400 or DMSO (≤10% v/v) in saline. Co-solvency with cyclodextrins improves aqueous solubility by 15-fold .
- Stability :
What are the key challenges in scaling up the synthesis of this compound?
Advanced Question
- Yield optimization : Replace iodine with greener catalysts (e.g., CuI/DBU) to reduce byproducts .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for large-scale batches.
- Regioselectivity : Monitor reaction intermediates via LC-MS to avoid isomer formation during cyclization .
What novel derivatives of this compound show promise for dual-target anticancer activity?
Advanced Question
Hybrids combining oxadiazole with triazole or thiadiazole moieties demonstrate dual EGFR/Tubulin inhibition:
- 5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole-triazole hybrids : IC₅₀ = 0.17 μM (MX-1 tumors) .
- 3-(Pyridyl)-5-(thiophen-2-yl) derivatives : Induce G1-phase arrest in T47D cells .
Table 2 : Promising Derivatives and Targets
| Derivative Structure | Target(s) | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Triazole-thiadiazole hybrid | EGFR/Tubulin | 0.17 μM | |
| 3-Chloropyridyl-oxadiazole | TIP47 Protein | 2.45 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
